

AD-8007 Demonstrates Superior Metabolic Stability Compared to Other ACSS2 Inhibitors

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Compound of Interest		
Compound Name:	AD-8007	
Cat. No.:	B12372399	Get Quote

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[City, State] – [Date] – New comparative data reveals that **AD-8007**, a novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, exhibits significantly higher metabolic stability in human liver microsomes than other inhibitors in its class, including AD-5584 and the control compound AD-3766. This superior stability suggests a promising pharmacokinetic profile for **AD-8007**, potentially leading to improved bioavailability and efficacy in clinical applications targeting diseases like breast cancer brain metastasis.

A head-to-head comparison of in vitro metabolic stability data highlights the extended half-life of **AD-8007**. In human liver microsome (HLM) assays, **AD-8007** demonstrated a half-life of over 145 minutes.[1] In contrast, AD-5584 showed a half-life of 20 minutes, while the control compound, AD-3766, was rapidly metabolized with a half-life of only 0.9 minutes.[1]

Further comparisons with other known ACSS2 inhibitors, VY-3-135 and VY-3-249, also suggest a favorable metabolic profile for **AD-8007**. While specific half-life values for VY-3-135 and VY-3-249 in human liver microsomes were not explicitly quantified in the available literature, studies indicate that VY-3-135 has improved stability over VY-3-249.[2][3][4] The exceptional stability of **AD-8007** positions it as a promising candidate for further development.

Comparative Metabolic Stability of ACSS2 Inhibitors



Compound	Half-life (t½) in Human Liver Microsomes (min)	
AD-8007	>145[1]	
AD-5584	20[1]	
AD-3766	0.9[1]	
VY-3-135	Data suggests improved stability over VY-3-249[2][3][4]	
VY-3-249	Less stable than VY-3-135[2][3][4]	

Experimental Methodology

The metabolic stability of the compounds was assessed using an in vitro human liver microsome assay. This standard industry method provides a reliable prediction of a drug's metabolic fate in the human body.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

- Preparation of Reagents:
 - Test compounds (AD-8007 and other inhibitors) are dissolved in a suitable organic solvent, such as DMSO, to create stock solutions.
 - Pooled human liver microsomes are thawed at 37°C and diluted in a potassium phosphate buffer (pH 7.4) to a working concentration (e.g., 1 mg/mL).
 - An NADPH-regenerating system solution is prepared, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure a sustained supply of the necessary cofactor for enzymatic reactions.

Incubation:

• The test compound is added to the microsomal suspension and pre-incubated at 37°C to allow for temperature equilibration.



- The metabolic reaction is initiated by the addition of the pre-warmed NADPH-regenerating system solution.
- \circ The final incubation mixture contains the test compound at a low concentration (typically 1 μ M) to ensure that enzyme kinetics are not saturated.

Time-Point Sampling:

- Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
- The reaction in each aliquot is immediately terminated by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for analytical normalization.

• Sample Analysis:

- The quenched samples are centrifuged to pellet the precipitated proteins.
- The supernatant, containing the remaining parent compound and any metabolites, is collected for analysis.
- The concentration of the parent compound at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

- The percentage of the parent compound remaining at each time point is plotted against time.
- The in vitro half-life ($t\frac{1}{2}$) is calculated from the slope of the natural logarithm of the percent remaining versus time plot, assuming first-order kinetics. The half-life is determined using the equation: $t\frac{1}{2} = 0.693$ / k, where k is the elimination rate constant.

ACSS2 Signaling Pathway in Breast Cancer Brain Metastasis

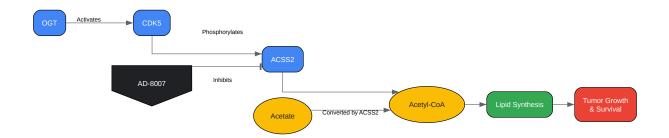




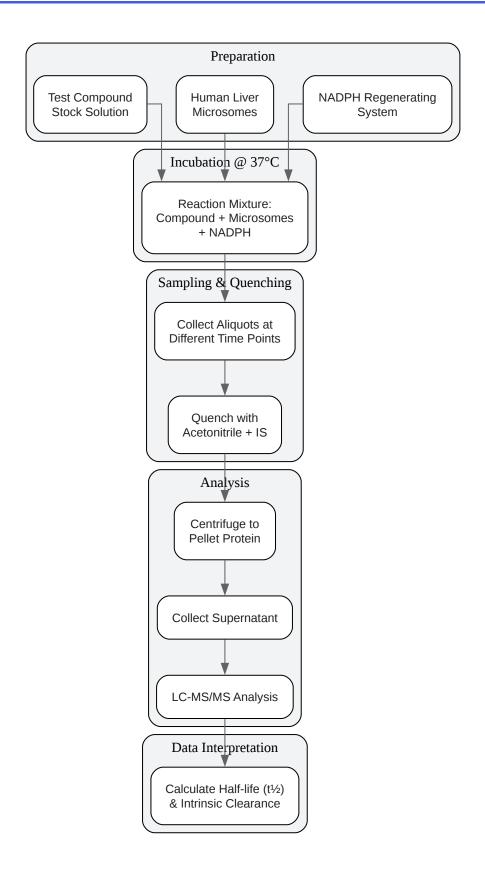


AD-8007 and other inhibitors target ACSS2, a critical enzyme in the metabolic adaptation of cancer cells, particularly in the nutrient-scarce environment of the brain. The OGT/CDK5/ACSS2 signaling axis has been identified as a key pathway in breast cancer brain metastasis.[5][6][7]









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